2-Bromo-4-hydroxybenzoic acid

説明

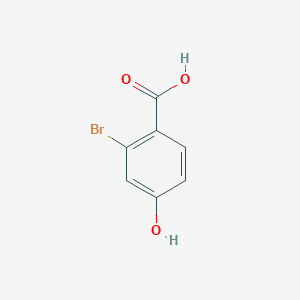

2-Bromo-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .

Synthetic Routes and Reaction Conditions:

Method One:

Method Two:

Industrial Production Methods: Industrial production typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

-

Substitution Reactions:

Reagents and Conditions: Common reagents include alkyl halides and bases. The hydroxyl group can be alkylated to form ethers, and the carboxyl group can be esterified.

Products: Alkyl ethers and esters.

-

Oxidation and Reduction Reactions:

Reagents and Conditions: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group.

Products: Corresponding ketones or aldehydes.

-

Coupling Reactions:

Reagents and Conditions: Palladium-catalyzed coupling reactions can introduce various substituents at the bromine position.

Products: Substituted aromatic compounds.

作用機序

Target of Action

2-Bromo-4-hydroxybenzoic acid, a derivative of salicylic acid, is a compound with a wide range of potential targets. It is primarily used as an anti-scorch agent in drug molecules and the rubber industry . .

Mode of Action

It is known that the bromine atom on the benzene ring can be easily converted to an aryl group or boronic acid, and the phenolic hydroxyl group and carboxyl group, both having certain acidity, can undergo alkylation reactions under alkaline conditions to yield phenyl ether products and esterified products .

Biochemical Pathways

It is known that hydroxybenzoic acids, which include this compound, are synthesized via the shikimate pathway . In this pathway, chorismate is converted to 4-hydroxybenzoic acid, which can then be brominated to form this compound .

Result of Action

Given its use as an anti-scorch agent, it likely interacts with other molecules to prevent degradation or damage under high-temperature conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it decomposes into phenol and carbon dioxide under high heat . Furthermore, the compound’s action and efficacy could be influenced by the pH of its environment, given the acidity of the phenolic hydroxyl group and carboxyl group .

生化学分析

Biochemical Properties

2-Bromo-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, a class A, flavin-dependent monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, this compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth and metabolism of certain microorganisms at specific concentrations . The compound’s impact on cell function includes alterations in the expression of genes involved in metabolic pathways and the modulation of signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, leading to either inhibition or activation. For example, the compound can inhibit the activity of certain enzymes involved in the degradation of aromatic compounds . Additionally, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can decompose into phenol and carbon dioxide upon rapid heating . Long-term studies have shown that the compound can have chronic effects on cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including acute toxicity and chronic effects on metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate pathway or the phenylpropanoid pathway . The compound interacts with enzymes such as 4-hydroxybenzoate-3-hydroxylase, which catalyzes its conversion to protocatechuic acid . These interactions can affect metabolic flux and the levels of metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or peroxisomes . These localizations can influence the compound’s activity and its interactions with other biomolecules.

科学的研究の応用

Chemical Synthesis

1. Precursor for Pharmaceutical Compounds

2-Bromo-4-hydroxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for their potential therapeutic effects, particularly in the treatment of inflammatory diseases and as analgesics. For instance, derivatives of 4-hydroxybenzoic acid have been shown to exhibit significant biological activity against specific targets in the human body, such as cyclooxygenase enzymes involved in pain and inflammation pathways .

2. Synthesis Methodologies

The compound can be synthesized through bromination reactions involving p-hydroxybenzoic acid. A notable method includes the use of glacial acetic acid as a catalyst in a bromination reaction with bromine in a halogenated solvent, yielding high purity and efficiency . The reaction conditions typically involve temperatures ranging from -10°C to 50°C, optimizing yield while minimizing by-products.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of fungi and bacteria, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In particular, derivatives have demonstrated efficacy in reducing edema induced by acetic acid, which suggests potential applications in managing conditions like arthritis and other inflammatory diseases .

Case Studies

1. Analgesic Activity

A comprehensive study on the analgesic properties of 5-acetamido derivatives of this compound revealed significant pain relief effects comparable to standard analgesics. The research utilized both in vivo models and molecular docking studies to assess binding affinities to cyclooxygenase receptors, indicating that modifications to the base structure can enhance therapeutic effects .

2. Health Protective Effects

Further investigations into phenolic acids, including this compound, have highlighted their protective health benefits against severe pathologic conditions such as cancer and cardiovascular diseases. This underscores the compound's potential role in preventive medicine and health maintenance strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals; synthesized via bromination reactions |

| Antimicrobial Activity | Effective against various pathogens; potential for new antimicrobial agents |

| Anti-inflammatory Effects | Reduces acetic acid-induced edema; potential treatment for inflammatory diseases |

| Analgesic Properties | Significant pain relief observed; studied using in vivo models and molecular docking |

| Health Benefits | Potential protective effects against cancer and cardiovascular diseases |

類似化合物との比較

- 4-Bromosalicylic acid

- 2-Hydroxy-4-iodobenzoic acid

- 5-Bromosalicylic acid

- 4-Fluorosalicylic acid

- 5-Fluorosalicylic acid

Comparison: 2-Bromo-4-hydroxybenzoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a bromine atom at the second position enhances its ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromo-4-hydroxybenzoic acid (CAS No. 28547-28-6) is a brominated derivative of 4-hydroxybenzoic acid, exhibiting significant biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antimicrobial, antifungal, and anticancer properties. This article reviews the biological activities of this compound, synthesizing findings from various studies.

- Molecular Formula : CHBrO

- Molecular Weight : 217.02 g/mol

- Structure : The compound features a bromine atom at the second position and a hydroxyl group at the fourth position of the benzene ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Inhibitory effects on pathogens like Candida albicans, Fusarium species, and Botrytis cinerea.

A comparative study found that derivatives of hydroxybenzoic acids, including this compound, showed significant growth inhibition at concentrations as low as 50 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Candida albicans | 20 µg/mL |

| Botrytis cinerea | 15 µg/mL |

Antifungal Activity

The antifungal activity of this compound has been highlighted in several studies. It has been shown to significantly inhibit the growth of various phytopathogenic fungi, making it a candidate for agricultural applications.

In one study, the compound demonstrated an IC50 value of approximately 0.5 mg/mL against Fusarium graminearum, indicating potent antifungal properties .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on cancer cell lines, particularly in breast cancer models. The compound's mechanism appears to involve induction of apoptosis in cancer cells, leading to cell cycle arrest .

Case Studies

- Antimicrobial Study : A study conducted on various phenolic compounds revealed that derivatives of hydroxybenzoic acids, including this compound, exhibited strong antibacterial and antifungal activities with minimal cytotoxic effects on human cells .

- Cytotoxicity Assessment : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on NIH3T3 mouse fibroblast cells. The results indicated an IC50 value of around 0.632 mM, suggesting moderate cytotoxicity compared to standard anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and inhibit essential metabolic pathways in microorganisms. Its phenolic structure allows it to act as a laccase mediator, enhancing oxidative stress in microbial cells . Additionally, it has been shown to disrupt cell wall integrity in fungi, leading to cell death.

特性

IUPAC Name |

2-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXJMWDTFROTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。